Nitrosoethylene
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Overview
Description
Nitrosoethylene is an organic compound with the molecular formula C₂H₃NO. It is characterized by the presence of a nitroso group (-NO) attached to an ethylene backbone. This compound is known for its high reactivity and serves as a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosoethylene can be synthesized through several methods:
Nitrosation of Ethylene: This involves the direct reaction of ethylene with nitrosyl chloride (NOCl) under controlled conditions.
Dehydration of 2-Nitroethanol: 2-Nitroethanol can be dehydrated using acid catalysts to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Nitrosoethylene undergoes a variety of chemical reactions due to its electron-deficient nature:
Cycloadditions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes like cyclopentadiene.
Radical Additions: It can participate in radical addition reactions, often forming complex products.
Nucleophilic Additions: Due to its electrophilic nature, this compound readily reacts with nucleophiles.
Common Reagents and Conditions:
Cycloadditions: Typically involve dienes and are conducted at low temperatures to control the reaction rate.
Radical Additions: Often require radical initiators like peroxides.
Nucleophilic Additions: Utilize nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Cycloaddition Products: 1,2-oxazines and other cyclic compounds.
Radical Addition Products: Complex organic molecules with multiple functional groups.
Nucleophilic Addition Products: Amino alcohols and related compounds.
Scientific Research Applications
Nitrosoethylene has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of nitroso compounds and their interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nitrosoethylene involves its high reactivity due to the presence of the nitroso group. This group can participate in various chemical reactions, including:
Electrophilic Reactions: The nitroso group acts as an electrophile, reacting with nucleophiles to form stable products.
Radical Reactions: The compound can form radicals, which then participate in further reactions.
Molecular Targets and Pathways:
Nucleophilic Sites: Reacts with nucleophilic sites on other molecules, leading to the formation of new bonds.
Radical Pathways: Involves the formation and reaction of radical intermediates, contributing to its high reactivity.
Comparison with Similar Compounds
Nitrosoethylene can be compared with other nitroso compounds, such as:
Nitrosomethane (CH₃NO): Similar in structure but with a single carbon backbone.
Nitrosobenzene (C₆H₅NO): Contains a benzene ring, making it less reactive than this compound.
Nitrosoethane (C₂H₅NO): Similar to this compound but with an additional hydrogen atom on the ethylene backbone.
Uniqueness: this compound’s high reactivity and ability to participate in a wide range of chemical reactions make it unique among nitroso compounds. Its electron-deficient nature and the presence of the nitroso group confer distinct chemical properties that are valuable in various applications .
Properties
CAS No. |
149878-85-3 |
---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
InChI Key |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=O |
Origin of Product |
United States |
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